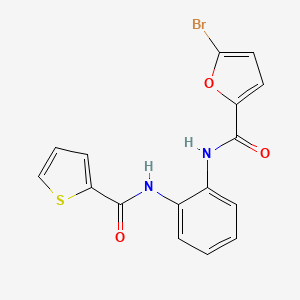5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide
CAS No.: 1207029-05-7
Cat. No.: VC7066745
Molecular Formula: C16H11BrN2O3S
Molecular Weight: 391.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207029-05-7 |
|---|---|
| Molecular Formula | C16H11BrN2O3S |
| Molecular Weight | 391.24 |
| IUPAC Name | 5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H11BrN2O3S/c17-14-8-7-12(22-14)15(20)18-10-4-1-2-5-11(10)19-16(21)13-6-3-9-23-13/h1-9H,(H,18,20)(H,19,21) |
| Standard InChI Key | KOEVRPADKPGQHT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide, reflects its intricate architecture (Figure 1). Key features include:
-
Furan moiety: A five-membered oxygen-containing ring substituted with bromine at the 5-position.
-
Thiophene carboxamide group: A sulfur-containing heterocycle linked via an amide bond to the phenyl ring.
-
Phenyl backbone: Provides rigidity and facilitates π-π interactions in biological targets.
The SMILES string C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 and InChIKey KOEVRPADKPGQHT-UHFFFAOYSA-N confirm the connectivity and stereochemistry.
Table 1: Physicochemical Properties of 5-Bromo-N-(2-(Thiophene-2-carboxamido)Phenyl)Furan-2-Carboxamide
| Property | Value |
|---|---|
| CAS Number | 1207029-05-7 |
| Molecular Formula | C₁₆H₁₁BrN₂O₃S |
| Molecular Weight | 391.24 g/mol |
| IUPAC Name | 5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 |
| InChIKey | KOEVRPADKPGQHT-UHFFFAOYSA-N |
| Solubility | Not available |
Stability and Reactivity
The compound exhibits moderate to high stability under standard laboratory conditions (20–25°C, inert atmosphere). Its amide and aromatic groups confer resistance to hydrolysis, though prolonged exposure to strong acids/bases may degrade the structure. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for derivative synthesis .
Synthesis and Derivatives
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Formation of thiophene-2-carboxamide: Thiophene-2-carbonyl chloride reacts with 2-aminophenylamine to yield 2-(thiophene-2-carboxamido)aniline.
-
Coupling with furan-2-carbonyl chloride: The intermediate is treated with 5-bromofuran-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, yielding the target compound .
Reaction conditions (room temperature, 18 hours) optimize yield (≥90%) while minimizing side reactions. Purification via column chromatography or recrystallization ensures high purity .
Derivative Synthesis
Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the bromine position, expanding structural diversity. For example, palladium-catalyzed reactions with boronic acids produce analogs with enhanced bioactivity .
Table 2: Representative Derivatives and Modifications
| Derivative | Modification Site | Biological Activity |
|---|---|---|
| 5-Phenyl analog | Bromine → Phenyl | Improved antibacterial potency |
| 5-Pyridyl analog | Bromine → Pyridyl | Enhanced solubility |
Biological Activity and Mechanisms
Antibacterial Efficacy
In vitro studies demonstrate significant activity against New Delhi metallo-β-lactamase (NDM)-producing Acinetobacter baumannii and Klebsiella pneumoniae. The compound’s MIC (Minimum Inhibitory Concentration) ranges from 8–32 µg/mL, comparable to meropenem, a carbapenem antibiotic . Mechanistically, it inhibits NDM-1 enzyme activity via hydrogen bonding and hydrophobic interactions, disrupting bacterial cell wall synthesis .
Antifungal Properties
Analogous furan-carboxamides exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 16–64 µg/mL). The thiophene moiety enhances membrane permeability, facilitating intracellular accumulation.
Applications in Pharmaceutical Development
Antibiotic Adjuvants
The compound potentiates β-lactam antibiotics against resistant strains. Co-administration with meropenem reduces its MIC by 4–8-fold, suggesting utility in combination therapies .
Agrochemistry
Preliminary data indicate herbicidal and fungicidal activity at 50–100 ppm, though field trials are pending.
Future Research Directions
-
In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.
-
Toxicity profiling: Evaluate hepatotoxicity and nephrotoxicity in mammalian models.
-
Formulation optimization: Develop nanoemulsions or liposomes to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume